Saredutant
Overview
Description
Saredutant, also known as SR-48968, is a neurokinin-2 receptor antagonist. It was developed by Sanofi-Aventis as a potential treatment for major depressive disorder and generalized anxiety disorder. The compound reached phase III clinical trials but was eventually discontinued in 2009 .
Mechanism of Action
Target of Action
Saredutant, also known as SR 48968, is a neurokinin-2 (NK2) receptor antagonist . The NK2 receptor is a type of tachykinin receptor, which is a family of G protein-coupled receptors that are targets for the tachykinin family of peptides .
Mode of Action
This compound works by blocking the effects of Neurokinin A at the NK-2 receptor . Neurokinin A is a neuropeptide that binds to the NK-2 receptor . By blocking this interaction, this compound can inhibit the physiological responses mediated by Neurokinin A.
Biochemical Pathways
It is known that the tachykinin family of peptides, including neurokinin a, are involved in various physiological processes, including pain perception, cardiovascular function, and inflammatory responses . By blocking the NK-2 receptor, this compound could potentially affect these processes.
Result of Action
This compound has been investigated for use in the treatment of depression and anxiety disorders .
Biochemical Analysis
Biochemical Properties
Saredutant interacts with the neurokinin-2 (NK 2) receptor . It has been shown to counteract behavioral and neurochemical changes induced by stress-related conditions .
Cellular Effects
This compound influences cell function by interacting with the NK 2 receptor . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist to the NK 2 receptor . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models
Metabolic Pathways
Preparation Methods
The synthesis of Saredutant involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.
Introduction of the Phenyl Groups: Phenyl groups are introduced using Friedel-Crafts acylation.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a nucleophilic substitution reaction.
Final Assembly: The final assembly involves coupling the intermediate compounds to form the complete this compound molecule
Chemical Reactions Analysis
Saredutant undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various degradation products
Scientific Research Applications
Saredutant has been extensively studied for its potential therapeutic applications:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of neurokinin-2 receptor antagonists.
Biology: In biological research, this compound is used to investigate the role of neurokinin-2 receptors in various physiological processes.
Medicine: Clinically, this compound was investigated for its potential to treat major depressive disorder and generalized anxiety disorder. It showed promise in preclinical and early clinical trials but was ultimately discontinued.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new neurokinin-2 receptor antagonists
Comparison with Similar Compounds
Saredutant is compared with other neurokinin-2 receptor antagonists such as:
GR-159897: Another neurokinin-2 receptor antagonist with similar therapeutic potential.
Ibodutant: A compound with similar receptor affinity but different pharmacokinetic properties.
Nepadutant: Another neurokinin-2 receptor antagonist with distinct chemical structure and therapeutic applications.
This compound is unique due to its specific binding affinity and the extensive clinical research conducted on its potential therapeutic effects .
Properties
IUPAC Name |
N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161923 | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142001-63-6 | |
Record name | Saredutant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saredutant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAREDUTANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Saredutant?
A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].
Q2: How does NK2R antagonism lead to this compound's therapeutic effects?
A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].
Q3: What is the role of NK2 receptors in the central nervous system?
A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility of this compound?
A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.
Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?
A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.
Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?
A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.
Q9: What in vitro models have been used to study this compound's activity?
A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].
Q10: What in vivo models have been employed to evaluate the efficacy of this compound?
A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].
Q11: What is the safety profile of this compound based on preclinical and clinical studies?
A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.
Q12: Have there been any studies exploring targeted delivery approaches for this compound?
A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.
Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?
A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.
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